![molecular formula C69H91N19O16S2 B12327701 (3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)
(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JKC-363 is a selective melanocortin MC4 receptor antagonist. It exhibits a 90-fold higher affinity for the melanocortin MC4 receptor compared to the melanocortin MC3 receptor. This compound effectively inhibits the alpha-melanocyte-stimulating hormone-induced stimulation of thyrotropin-releasing hormone release and demonstrates an anti-hyperalgesic effect .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for JKC-363 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving selective binding to the melanocortin MC4 receptor. Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
JKC-363 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
JKC-363 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding affinity and selectivity of melanocortin receptors.
Biology: Helps in understanding the role of melanocortin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like obesity, pain management, and metabolic disorders.
Industry: Utilized in the development of new drugs targeting melanocortin receptors .
Wirkmechanismus
JKC-363 exerts its effects by selectively binding to the melanocortin MC4 receptor, blocking the stimulatory effect of alpha-melanocyte-stimulating hormone on thyrotropin-releasing hormone release. This results in reduced food intake and pain perception. The molecular targets and pathways involved include the melanocortin receptors and the associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
JKC-363 is unique in its high selectivity for the melanocortin MC4 receptor compared to other similar compounds. Some similar compounds include:
SHU9119: Another melanocortin receptor antagonist with different selectivity profiles.
Agouti-related peptide: A naturally occurring antagonist of melanocortin receptors.
HS024: A synthetic melanocortin receptor antagonist with varying selectivity.
JKC-363 stands out due to its high affinity and selectivity for the melanocortin MC4 receptor, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C69H91N19O16S2 |
|---|---|
Molekulargewicht |
1506.7 g/mol |
IUPAC-Name |
(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(97)83-48(59(71)95)32-58(93)94)82-66(102)53-16-8-25-87(53)68(104)54-17-9-26-88(54)67(103)52-36-106-105-27-22-55(89)79-47(20-21-57(91)92)63(99)86-51(31-42-34-74-37-78-42)65(101)84-49(29-38-18-19-39-10-1-2-11-40(39)28-38)64(100)81-46(15-7-24-75-69(72)73)62(98)85-50(60(96)77-35-56(90)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,95)(H,74,78)(H,77,96)(H,79,89)(H,80,90)(H,81,100)(H,82,102)(H,83,97)(H,84,101)(H,85,98)(H,86,99)(H,91,92)(H,93,94)(H4,72,73,75)/t45-,46-,47-,48-,49+,50-,51-,52-,53-,54-/m0/s1 |
InChI-Schlüssel |
DBHQKXPXPFYXHK-DUOXTXSESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CN=CN8)CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CN=CN8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


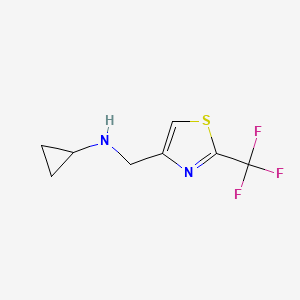

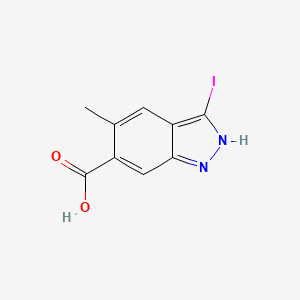
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)
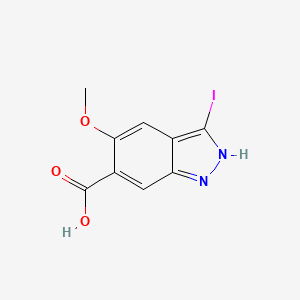
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
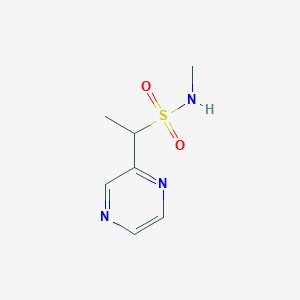
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
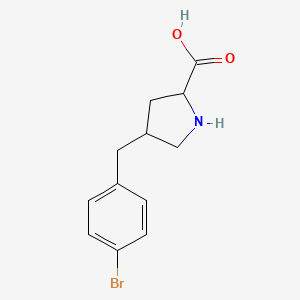
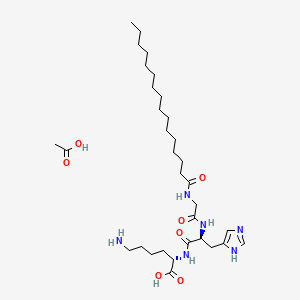
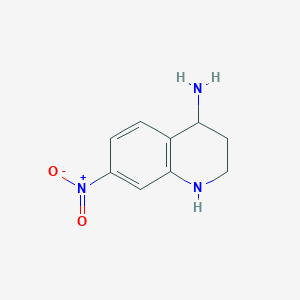
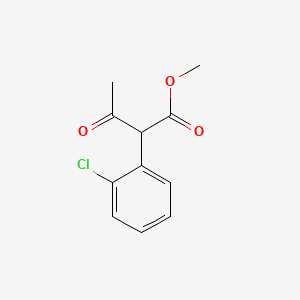

![2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)
